Norethisterone-3-oxime is a synthetic steroid compound derived from norethisterone, a progestin used in various hormonal therapies. The oxime derivative is characterized by the presence of a hydroxylamine group at the 3-position of the steroid structure, which significantly alters its pharmacological properties and metabolism. Norethisterone-3-oxime is primarily studied for its potential applications in reproductive health and as a pharmaceutical agent.
Norethisterone-3-oxime is classified under the category of steroid hormones, specifically as a progestin. It is synthesized from norethisterone, which itself is an analogue of testosterone. The compound's synthesis involves the reaction of norethisterone with hydroxylamine, leading to the formation of the oxime derivative. This classification places it within a broader group of compounds that exhibit hormonal activity, particularly in the regulation of reproductive functions.
The synthesis of norethisterone-3-oxime typically involves several key steps:
Technical details include maintaining specific temperature and pH conditions during synthesis to optimize yields and minimize by-products .
Norethisterone-3-oxime has a complex molecular structure that can be represented by its chemical formula:
The structure consists of a steroid backbone with a hydroxylamine functional group at the 3-position. Its stereochemistry plays a crucial role in determining its biological activity.
Norethisterone-3-oxime undergoes several important chemical reactions:
These reactions are significant for understanding the metabolism and efficacy of norethisterone-3-oxime in therapeutic applications.
The mechanism of action for norethisterone-3-oxime involves its interaction with progesterone receptors in target tissues:
This dual action enhances its effectiveness in managing conditions related to hormonal imbalance.
Relevant data indicate that these properties are crucial for formulation development in pharmaceutical applications.
Norethisterone-3-oxime has several scientific uses:
The discovery of NETO is rooted in the broader exploration of 19-nortestosterone derivatives that began in the mid-20th century. Norethisterone itself was first synthesized in 1951 by Carl Djerassi and colleagues, marking a breakthrough as one of the earliest orally active progestins [1] [5]. This innovation emerged from systematic structural modifications of testosterone, where removal of the C19 methyl group (creating 19-nortestosterone) substantially reduced androgenic effects while enhancing progestogenic activity. Subsequent ethinylation at C17 yielded norethisterone, establishing the estrane structural backbone (18-carbon nucleus) characteristic of this progestin class [5] [7].
Table 1: Key Milestones in 19-Nortestosterone Progestin Development
Year | Development | Significance |
---|---|---|
1944 | Synthesis of 19-nor-isoprogesterone | First parenterally active 19-nor progestin |
1951 | Synthesis of norethisterone (norethindrone) | First highly active oral progestogen; estrane family |
1954 | Clinical testing of norethynodrel (Enovid®) | First combined oral contraceptive (with mestranol) |
1970s-80s | Development of oxime derivatives (e.g., NETO) | Aimed at improved receptor selectivity and metabolism |
NETO (developmental codes ORF-5263, So-36) emerged in the 1970s-1980s as part of efforts to refine the pharmacological profile of norethisterone through C3 modifications [3] [4]. Unlike earlier esters (e.g., acetate or enanthate), the oxime functionalization represented a novel approach to modulate receptor interactions without significantly altering the steroidal core. Though never commercialized, NETO served as a critical chemical probe for structure-activity relationship studies, particularly illuminating the impact of C3 modifications on progestogenic, estrogenic, and anti-progestational activities [4].
Norethisterone-3-oxime belongs to the estrane family of progestins (18-carbon steroids) and is systematically named as:(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-(hydroxyimino)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol [3] [4]. Its molecular formula is C₂₀H₂₇NO₂ (molecular weight: 313.4 g/mol), differing from norethisterone (C₂₀H₂₆O₂) by the substitution of the C3 ketone with an oxime group [4].
Structurally, NETO exists as E (trans) and Z (cis) isomers around the C3=N bond, with the E isomer exhibiting greater biological relevance due to its stability and receptor affinity [4] [9]. The oxime group introduces both hydrogen-bonding capacity and steric bulk compared to the planar carbonyl of norethisterone. This modification profoundly impacts binding to steroid receptors:
Table 2: Structural and Receptor Binding Comparison
Property | Norethisterone (NET) | Norethisterone-3-oxime (NETO) |
---|---|---|
Molecular Formula | C₂₀H₂₆O₂ | C₂₀H₂₇NO₂ |
Molecular Weight | 298.4 g/mol | 313.4 g/mol |
C3 Functional Group | Ketone (=O) | Oxime (=N-OH) |
PR Binding Affinity | High | Moderate (reduced vs. NET) |
AR Binding Affinity | Moderate | Low (reduced vs. NET) |
Key Metabolic Pathway | 5α/5β-reduction | Hydrolysis → NET → reduction |
Crystallographic analyses confirm that the oxime modification preserves the trans-fused A/B ring conformation and ethynyl group at C17 characteristic of 19-nortestosterone derivatives. However, the oxime’s electronegativity alters electron distribution across the A ring, influencing metabolic susceptibility—particularly reducing first-pass 5α-reduction compared to NET [4] [9].
NETO occupies a distinct niche within the progestogen family due to its dual roles as a pro-drug and a biologically active compound with unique receptor interactions. Unlike simple esters (e.g., norethisterone acetate, norethisterone enanthate), which function primarily as hydrolyzable prodrugs releasing NET, NETO exhibits intrinsic activity while also metabolizing to NET and other active species [4] [9].
Metabolic Pathways and Active Species:
Table 3: Pharmacokinetic and Functional Comparison with Norethisterone Esters
Parameter | Norethisterone-3-oxime (NETO) | Norethisterone Acetate (NETA) | Norethisterone Enanthate (NETE) |
---|---|---|---|
Primary Function | Pro-drug + direct ligand | Pro-drug to NET | Pro-drug to NET (slow-release) |
Oral Bioavailability | High (~84% in primates) | High (rapid hydrolysis) | Low (designed for injection) |
Key Metabolites | NET, EE2 (minor) | NET | NET |
Half-life (Oral) | 8–12 hours | Similar to NET | Weeks (intramuscular) |
Estrogenic Activity | Moderate (direct + via EE2) | Low | Low |
Anti-progestational | Demonstrated in animal models | Absent | Absent |
Functional Implications:NETO’s pharmacological profile diverges from NET and its esters through:
While NET esters (acetate, enanthate) became clinically established for contraception and HRT, NETO’s development focused on post-coital ("vacation pill") applications. Clinical trials in the 1980s demonstrated 99.75% efficacy in preventing pregnancy when dosed peri-coitally (825 cycles), leveraging its rapid anti-implantation effects without requiring continuous administration [4]. This positions NETO as a chemically distinct entity within the 19-nortestosterone lineage, offering unique mechanistic insights despite its niche clinical status.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7